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4-bromo-7-nitroisoquinolin-1(2H)-

one

Cat. No.: B13060048 Get Quote

Executive Summary: The Isoquinolinone Advantage
In the landscape of Poly (ADP-ribose) polymerase (PARP) inhibitors, the phthalazinone core

(exemplified by Olaparib) has long been the industry standard. However, the isoquinolin-1(2H)-

one scaffold represents a critical evolution in PARP inhibitor design. By retaining the essential

nicotinamide-mimicry required for the PARP active site while offering distinct solubility and

metabolic stability profiles, this scaffold serves as a versatile platform for next-generation DNA

damage response (DDR) therapeutics.

This guide details the technical production of isoquinolinone-based intermediates, specifically

focusing on the 5-substituted-1(2H)-isoquinolinone core. This specific substitution pattern is

selected because it provides a vector for extending into the solvent-exposed region of the

PARP enzyme, a requirement for high-potency binding and "PARP trapping" efficacy.

Structural Biology & Pharmacophore Logic
To design effective intermediates, one must understand the end-goal interaction. The

isoquinolinone core is not merely a spacer; it is the "warhead" that anchors the molecule.

The Nicotinamide Mimicry
The PARP catalytic domain binds NAD+.[1] Inhibitors compete with NAD+ by mimicking its

nicotinamide moiety.[1]
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The Anchor: The lactam (amide) group of the isoquinolinone forms critical hydrogen bonds

with Gly863 and Ser904 (residue numbering varies by isoform, but the interaction is

conserved).

The Pi-Stack: The aromatic ring participates in

-

stacking with Tyr907.

The Vector: The 5-position of the isoquinolinone allows for the attachment of solubilizing

groups (e.g., piperazine linkers) that exit the pocket, improving pharmacokinetic (PK)

properties without disrupting the core binding.

Visualization: Pharmacophore Mapping
The following diagram illustrates the structural evolution from the natural substrate to the

synthetic inhibitor core.
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Caption: Pharmacophore transition from natural NAD+ substrate to the synthetic isoquinolinone

core, highlighting the 5-position as the critical vector for drug optimization.

Strategic Retrosynthesis of Key Intermediates
We focus on the synthesis of 5-bromo-isoquinolin-1(2H)-one. This is the "Universal

Intermediate" because the bromine atom serves as a handle for Sonogashira, Suzuki, or

Buchwald-Hartwig couplings to attach the rest of the drug molecule.
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Retrosynthetic Analysis
To access the 5-substituted core, two primary routes are industry-validated:

Route A (Modern): Metal-mediated cyclization of 2-alkynylbenzamides. This allows for high

regiocontrol.

Route B (Classic): Condensation of homophthalic anhydrides.
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Caption: Retrosynthetic tree identifying 5-bromo-isoquinolin-1(2H)-one as the divergent

intermediate accessible via alkynylbenzamide cyclization or anhydride condensation.

Detailed Synthetic Protocols
The following protocols are designed for scalability and reproducibility.
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Protocol A: Synthesis of 5-Bromo-isoquinolin-1(2H)-one
(The "Alkynyl" Route)
This route is preferred for its mild conditions and avoidance of hydrazine (toxic), which is often

used in phthalazinone synthesis.

Step 1: Amide Formation

Substrate: 2-Bromo-6-iodobenzamide (derived from 2-bromo-6-iodobenzoic acid).

Reagents:

(aq), HATU or

activation.

Rationale: We need an iodine at the 2-position for selective Sonogashira coupling in the next

step, leaving the 6-bromo (which becomes the 5-bromo in the final ring) intact.

Step 2: Selective Sonogashira Coupling

Reagents: Trimethylsilylacetylene (TMSA),

(2 mol%), CuI (1 mol%),

, THF.

Condition: 0°C to RT.

Process Note: The iodine is significantly more reactive than the bromine. By controlling

temperature, we selectively couple the alkyne to the 2-position.

Step 3: Cyclization (The Critical Step)

Reagents:

(20 mol%),

(2 equiv), PEG-400 or DMSO.
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Condition: 80-90°C.

Mechanism: The copper activates the triple bond, facilitating the intramolecular attack of the

amide nitrogen (5-exo-dig or 6-endo-dig). Under these conditions, the 6-endo-dig pathway is

favored, yielding the isoquinolinone.

Yield: Typically 75-85%.

Self-Validating Check:

NMR Verification: The disappearance of the alkyne proton (or TMS group) and the

appearance of the isoquinolinone H3/H4 singlet/doublet signals (typically

6.5-7.5 ppm) confirms cyclization.

Regioselectivity Check: Ensure no formation of the 5-membered isoindolinone byproduct.

The H-NMR coupling constants of the aromatic ring will distinguish the 6-membered lactam.

Protocol B: Synthesis of 4-Carboxy-3,4-
dihydroisoquinolin-1-one (The "Castagnoli-Cushman"
Route)
This route is ideal if the target requires a 4-position substituent (e.g., for novel IP space distinct

from Olaparib).

Workflow:

Reactants: Homophthalic anhydride + Imine (Schiff base).

Reaction: Castagnoli-Cushman Reaction (CCR).

Conditions: Toluene/Xylene reflux or molecular sieves at RT.

Outcome: A [4+2] cycloaddition yielding the lactam ring with a carboxylic acid handle at

position 4.

Process Chemistry & Optimization Data
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When scaling these intermediates, impurity control is paramount.

Impurity Profile & Control
Impurity Type Origin Control Strategy

Isoindolinone
5-exo-dig cyclization byproduct

(Route A)

Use Cu(OAc)2 in PEG-400;

avoid strong bases that

promote 5-exo.

Palladium Residues Carryover from Sonogashira

Use metal scavengers

(SiliaMetS®) or crystallization

from polar solvents.

Dimerization
Homocoupling of alkynes

(Glaser coupling)

Degas solvents thoroughly;

keep O2 levels < 5 ppm during

coupling.

Solubility Optimization Table
The 5-substituted isoquinolinone core is often poorly soluble. The following "tails" are

commonly coupled to the 5-bromo intermediate to improve properties.

Tail Structure Property Enhancement PK Impact

N-Methylpiperazine High Solubility

Increases basicity; risk of

hERG binding if lipophilicity is

too high.

Morpholine Moderate Solubility
Lowers hERG risk;

metabolically stable.

Cyclopropanecarbonyl Metabolic Stability
Reduces N-dealkylation;

improves oral bioavailability.

Experimental Workflow Diagram
The following diagram outlines the specific laboratory workflow for the Route A synthesis,

including critical hold points and analysis steps.
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Start: 2-Bromo-6-iodobenzamide

Sonogashira Coupling
(TMS-Acetylene, Pd cat., CuI)

Temp: < 25°C

QC Point: Check for
Bis-coupling (HPLC)
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(Cu(OAc)2, Cs2CO3, PEG-400)

Pass

Workup: H2O/EtOAc Ext.
Wash with NH4Cl (remove Cu)

Product: 5-Bromo-isoquinolin-1(2H)-one
Solid, Off-white
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Caption: Step-by-step synthetic workflow for the production of the 5-bromo-isoquinolinone

intermediate, highlighting the critical quality control point for regioselectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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